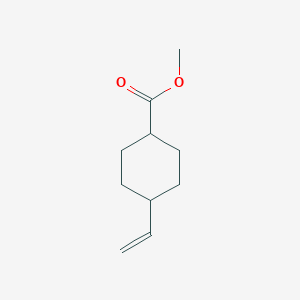

4-Vinylcyclohexyl formic acid methyl ester

Description

4-Vinylcyclohexyl formic acid methyl ester (4-VCFME) is an ester derivative combining a cyclohexane ring substituted with a vinyl group and a formic acid methyl ester moiety. Esters of formic acid, such as methyl formate, are widely studied for their reactivity and industrial uses . The vinyl group on the cyclohexane ring may impart unique steric and electronic characteristics, influencing its stability and interactions in polymer or synthetic chemistry applications .

Properties

IUPAC Name |

methyl 4-ethenylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h3,8-9H,1,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYTWNKXWHNQKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Vinylcyclohexyl formic acid methyl ester typically involves the esterification of 4-vinylcyclohexanol with formic acid in the presence of a catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher yields and purity of the product. Catalysts such as sulfuric acid or ion-exchange resins are commonly used in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Vinylcyclohexyl formic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.

Substitution: Alcohols or amines in the presence of a base for nucleophilic substitution.

Major Products Formed

Epoxides: and from oxidation.

Alcohols: from reduction.

Different esters: or from substitution reactions.

Scientific Research Applications

4-Vinylcyclohexyl formic acid methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development due to its unique structure.

Industry: Used in the production of polymers and resins due to its reactive vinyl group.

Mechanism of Action

The mechanism of action of 4-Vinylcyclohexyl formic acid methyl ester involves its interaction with various molecular targets. The vinyl group can undergo polymerization reactions, while the ester group can be hydrolyzed to formic acid and the corresponding alcohol. These reactions are catalyzed by enzymes or chemical catalysts, leading to the formation of different products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues on Cyclohexane Backbone

(a) Methyl trans-4-Formylcyclohexanecarboxylate (CAS 37942-76-0)

- Structure : Cyclohexane ring with a formyl (-CHO) and a methyl ester (-COOCH₃) group at the trans-4 position.

- Molecular Weight : 184.23 g/mol (C₁₀H₁₆O₃) .

- Key Differences: Unlike 4-VCFME, this compound lacks a vinyl group but includes a formyl substituent.

- Applications : Used in organic synthesis as an intermediate for pharmaceuticals or agrochemicals due to its reactive aldehyde group .

(b) 4-Formyl-1-Methyl-Cyclohexanecarboxylic Acid Methyl Ester (CAS 1965309-11-8)

Formic Acid Esters with Aromatic or Aliphatic Substituents

(a) Methyl Formate (HCOOCH₃)

- Structure : Simplest formic acid ester.

- Molecular Weight : 60.05 g/mol.

- Key Differences: Lacks the cyclohexane backbone, resulting in significantly lower boiling point (-99°C) and higher volatility. Hydrolyzes readily to formic acid and methanol under acidic conditions .

- Applications : Solvent in organic synthesis and refrigerant .

(b) Methyl 4-Hydroxycinnamate (4-Hydroxycinnamic Acid Methyl Ester)

- Structure : Aromatic ester with a hydroxy group on the phenyl ring.

- Molecular Weight : 178.18 g/mol (C₁₀H₁₀O₃).

- Key Differences: The phenolic -OH group enables hydrogen bonding, increasing thermal stability compared to aliphatic esters like 4-VCFME. Used in UV-absorbing coatings and pharmaceuticals .

Vinyl-Substituted Cyclohexane Derivatives

4-Vinylcyclohexene (CAS 100-40-3)

- Structure : Cyclohexene ring with a vinyl group.

- Molecular Weight : 108.18 g/mol (C₈H₁₂).

- Key Differences: Lacks the ester group, making it more hydrophobic and reactive in polymerization (e.g., as a monomer). Classified as carcinogenic and flammable .

Comparative Data Table

Research Findings and Reactivity Insights

- Ester Hydrolysis : Formic acid esters like methyl formate hydrolyze rapidly under acidic or basic conditions , whereas bulkier esters (e.g., cyclohexane derivatives) exhibit slower hydrolysis due to steric effects.

- Thermal Stability : Aromatic esters (e.g., methyl 4-hydroxycinnamate) decompose at higher temperatures (~200°C) compared to aliphatic esters (~150°C) due to resonance stabilization .

- Polymer Compatibility : Vinyl-substituted compounds like 4-VCFME may act as crosslinking agents in polymers, similar to 4-vinylcyclohexene, but with improved solubility due to the ester group .

Biological Activity

4-Vinylcyclohexyl formic acid methyl ester is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

4-Vinylcyclohexyl formic acid methyl ester can be characterized by its unique structure, which includes a vinyl group attached to a cyclohexane ring and an ester functional group. This configuration influences its reactivity and biological interactions.

The biological activity of 4-vinylcyclohexyl formic acid methyl ester is primarily attributed to its ability to interact with various biomolecules. The ester group allows for hydrolysis, leading to the formation of formic acid and methanol, which may contribute to its biological effects. The compound's reactivity can lead to interactions with cellular targets, influencing pathways related to inflammation, cell signaling, and metabolism.

Antimicrobial Effects

Research has indicated that 4-vinylcyclohexyl formic acid methyl ester exhibits antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Bacillus subtilis | 0.25 |

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that 4-vinylcyclohexyl formic acid methyl ester has a dose-dependent effect on cell viability. At higher concentrations, the compound induced apoptosis in cancer cell lines while exhibiting lower toxicity in normal cells.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

Study on Respiratory Effects

A notable study investigated the respiratory effects of inhalation exposure to 4-vinylcyclohexyl formic acid methyl ester in animal models. The results indicated significant irritation of the respiratory tract at elevated concentrations, leading to inflammation and changes in respiratory patterns.

- Exposure Duration : 6 hours/day for 14 days

- Concentration Levels : 0, 100, 500, and 1500 mL/m³

- Findings : Histopathological examination revealed damage to the olfactory epithelium at concentrations above 500 mL/m³.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests rapid absorption and metabolism. Studies indicate that it undergoes hydrolysis in vivo, resulting in the formation of more biologically active metabolites that may enhance its therapeutic potential.

Toxicological Profile

Toxicological assessments have shown that while low concentrations of 4-vinylcyclohexyl formic acid methyl ester are relatively safe, higher doses can lead to significant adverse effects including:

- Respiratory irritation

- Cytotoxicity in certain cell types

- Potential neurotoxicity at elevated exposure levels

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.